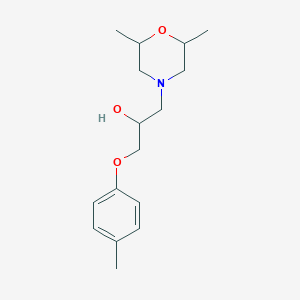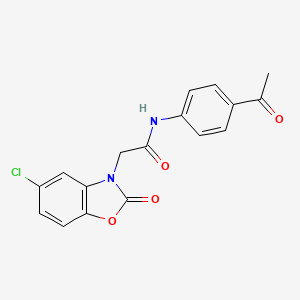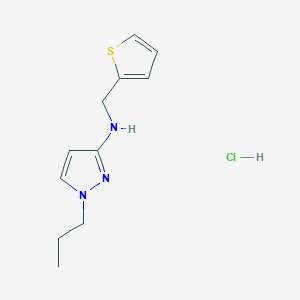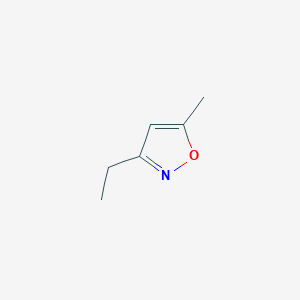![molecular formula C12H10ClN5 B12214622 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine](/img/structure/B12214622.png)
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]triazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a chlorophenyl and a methyl group attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a triazine precursor. The reaction is usually carried out in the presence of a base, such as sodium acetate, and a solvent like ethanol, at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]triazine derivatives.
Scientific Research Applications
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring fused to a different heterocycle, exhibiting comparable biological activities.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds have a similar triazine ring but differ in the position of the pyrazole fusion, affecting their chemical properties.
Uniqueness
8-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]1,3,5-triazine-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H10ClN5 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-7-10(8-2-4-9(13)5-3-8)11-15-6-16-12(14)18(11)17-7/h2-6H,1H3,(H2,14,15,16) |
InChI Key |
NOWWQHFYQWVUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=C(C=C3)Cl)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B12214540.png)

![2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid](/img/structure/B12214550.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B12214551.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12214557.png)
![N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B12214558.png)


![7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12214569.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12214570.png)

![1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl-](/img/structure/B12214586.png)
![7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214593.png)

